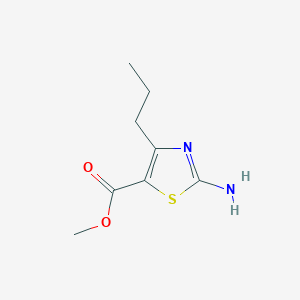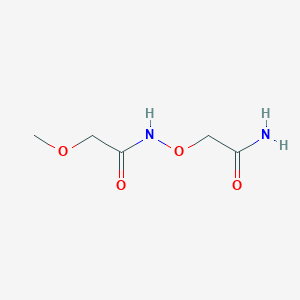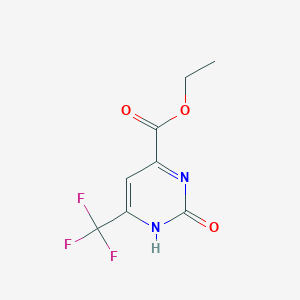
Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable aldehyde with thiourea and an α-halo ester under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, it can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylate
- 2-Amino-4-phenyl-1,3-thiazole-5-carboxylate
- 2-Amino-4-ethyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The propyl group at the C-4 position may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
649737-00-8 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) |
Clave InChI |
JHUYNCLRCPVTQP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(SC(=N1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)

![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)


![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)


![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)

